Methyl propyl trisulfide (CH3CH2CH2SSSCH3) is an organosulfur compound belonging to the trisulfide class, characterized by a chain of three sulfur atoms. [] It is a naturally occurring volatile compound found in various Allium species, notably onions (Allium cepa) and leeks (Allium porrum). [] Methyl propyl trisulfide contributes significantly to the characteristic pungent aroma and flavor of these plants. [, , ] Beyond its culinary significance, methyl propyl trisulfide has garnered scientific interest for its potential biological activities, including antifungal [, ] and nematicidal properties. []
Future Directions
Toxicity and Safety Assessments: While one paper suggests the absence of adverse effects in a specific rat study [], more comprehensive toxicity and safety evaluations are essential before considering its widespread use in food or agriculture.
Related Compounds
Dipropyl Disulfide
Compound Description: Dipropyl disulfide is an organosulfur compound with the formula (CH3CH2CH2)2S2. It is a volatile liquid that gives off a strong odor. It is found in onions and garlic, contributing to their characteristic flavors and aromas. [, , , , , , , , ]
Relevance: Dipropyl disulfide is structurally similar to Methyl propyl trisulfide, with the difference being one less sulfur atom in the structure. Both compounds are frequently found together in Allium species and contribute to their characteristic pungent flavors. Like Methyl propyl trisulfide, Dipropyl disulfide exhibits biological activities and has been studied for its potential health benefits. [, , , , , ]
Dipropyl Trisulfide
Compound Description: Dipropyl trisulfide, also known as di-n-propyl trisulfide (DPTS), is an organosulfur compound with the formula (CH3CH2CH2)2S3. Like Methyl propyl trisulfide, it is a volatile liquid with a strong, unpleasant odor and contributes to the characteristic aroma of onions. [, , , , , , , , , ]
Relevance: Dipropyl trisulfide shares a very similar structure with Methyl propyl trisulfide, containing a propyl group on each end of a sulfur chain. The primary distinction lies in Dipropyl trisulfide having three sulfur atoms compared to Methyl propyl trisulfide’s three. Both compounds are often found together in Allium species, particularly onions. Research often investigates these compounds together, exploring their individual and synergistic roles in flavor and potential biological activities. [, , , , , , ]
(E)-1-Propenyl Propyl Disulfide
Compound Description: (E)-1-Propenyl propyl disulfide is a volatile sulfur compound found in significant quantities in leek (Allium porrum) oil. It contributes to the distinctive flavor profile of leeks. []
Diallyl Disulfide
Compound Description: Diallyl disulfide (DADS) is an organosulfur compound derived from garlic and a few other Allium genus plants. It is a major component of garlic oil and gives it its characteristic odor and flavor. [, , , , , , ]
Relevance: Diallyl disulfide, while also an organosulfur compound prominent in the Allium family, differs structurally from Methyl propyl trisulfide. It features allyl groups instead of methyl and propyl groups attached to its sulfur atoms. The presence of these allyl groups significantly influences its reactivity and biological activity. Despite these differences, both compounds contribute significantly to the characteristic flavors and aromas of their respective Allium species and are often studied for their potential health benefits. [, , , , , ]
Diallyl Trisulfide
Compound Description: Diallyl trisulfide (DATS) is an organosulfur compound found in garlic. It is a major component of garlic oil and contributes to garlic's characteristic odor and flavor. It possesses potent antifungal activity, inhibiting the growth and mycotoxin production of various Aspergillus, Fusarium, and Penicillium species. [, , , , , , ]
Dimethyl Trisulfide
Compound Description: Dimethyl trisulfide is an organosulfur compound with a distinctive sulfurous, onion-like odor. It is found in a variety of foods, including onions, garlic, and cheese. It is also a significant component of the odor of human breath and sweat. [, , , , , ]
Relevance: Dimethyl trisulfide, while similar in its sulfur chain structure to Methyl propyl trisulfide, differs by having two methyl groups attached, resulting in a shorter overall structure. This difference impacts their sensory properties and how they interact with other molecules. The presence of both compounds in various Allium species highlights the complexity of their aroma profiles and suggests a potential combined effect on their sensory characteristics. [, , , , , ]
Dimethyl Tetrasulfide
Compound Description: Dimethyl tetrasulfide is an organosulfur compound known for its strong odor. It is also found naturally in various plants and is a significant contributor to the aroma of onions and garlic. [, ]
(Z)-Propenyl Propyl Disulfide
Compound Description: (Z)-propenyl propyl disulfide is an organosulfur compound found in onions and other Allium species. It is known to contribute to the flavor and aroma of these vegetables. [, ]
Relevance: This compound is a structural isomer of (E)-1-Propenyl propyl disulfide and is closely related to Methyl propyl trisulfide. The key difference lies in the position of the double bond in the propenyl group, which can lead to subtle differences in their physicochemical properties and potentially their sensory attributes. The presence of both isomers in onions indicates the complexity of their flavor composition. [, ]
(Z)-Propenyl Propyl Trisulfide
Compound Description: (Z)-propenyl propyl trisulfide, similar to its disulfide counterpart, is found in onions and contributes to their aroma. []
Relevance: This compound is closely related to Methyl propyl trisulfide, sharing the propyl trisulfide core structure. The main distinction lies in the presence of a propenyl group in (Z)-propenyl propyl trisulfide instead of the methyl group in Methyl propyl trisulfide. This structural difference likely leads to variations in their volatility and sensory properties. The co-occurrence of these compounds in onions suggests a combined contribution to their overall aroma profile. []
(E)-Propenyl Propyl Trisulfide
Compound Description: (E)-propenyl propyl trisulfide, like its (Z)-isomer, is found in onions and contributes to their aroma profile. [, ]
Relevance: Structurally, this compound is very similar to Methyl propyl trisulfide, featuring a propyl trisulfide moiety. The key difference lies in the presence of a propenyl group in place of the methyl group in Methyl propyl trisulfide. The presence of both compounds, along with other similar trisulfides, showcases the diverse array of volatile sulfur compounds found in onions and highlights their combined role in creating the onion's complex aroma. [, ]
3,5-Diethyl-1,2,4-Trithiolane
Compound Description: 3,5-Diethyl-1,2,4-trithiolane is a cyclic sulfur-containing compound detected in onions. It is likely one of the many contributors to the complex aroma of onions, although its specific sensory properties might differ from linear trisulfides like Methyl propyl trisulfide. [, , ]
Relevance: While also containing a trisulfide unit within its structure, 3,5-Diethyl-1,2,4-trithiolane differs from Methyl propyl trisulfide by being a cyclic compound. This structural difference likely influences its stability, volatility, and sensory properties compared to Methyl propyl trisulfide. [, , ]
Methyl Allyl Sulfide
Compound Description: Methyl allyl sulfide (MAS) is an organosulfur compound responsible for the aroma of garlic. []
Relevance: While containing both methyl and allyl groups, Methyl allyl sulfide is a sulfide, not a trisulfide like Methyl propyl trisulfide. This structural difference implies different chemical properties and reactivity, although both contribute to the characteristic flavors of Allium species. []
Propyl Allyl Sulfide
Compound Description: Propyl allyl sulfide is an organosulfur compound found in Allium species like onions and garlic. []
Allyl Methyl Disulfide
Compound Description: Allyl methyl disulfide (AMDS) is an organosulfur compound found in garlic. It is one of the many sulfur-containing compounds that contribute to the unique aroma and flavor of garlic. [, ]
Relevance: Although both contain sulfur, Allyl methyl disulfide differs structurally from Methyl propyl trisulfide. It possesses an allyl group and has a disulfide core, whereas Methyl propyl trisulfide has a propyl group and a trisulfide core. These differences likely impact their chemical properties, including their reactivity and potential biological activity. [, ]
Allyl Methyl Trisulfide
Compound Description: Allyl methyl trisulfide (AMTS) is an organosulfur compound found in garlic. It is one of the key compounds responsible for the pungent aroma and numerous health benefits associated with garlic. [, , , ]
Relevance: Allyl methyl trisulfide, like Methyl propyl trisulfide, belongs to the trisulfide class of organosulfur compounds. The key distinction is the presence of an allyl group in Allyl methyl trisulfide versus a propyl group in Methyl propyl trisulfide. This difference can lead to variations in their reactivity, volatility, and potentially their biological activities. The occurrence of both compounds in Allium species highlights the diversity and complexity of their sulfur-containing metabolites. [, , , ]
Classification and Source
Methyl propyl trisulfide is classified as a trisulfide, a type of organosulfur compound characterized by the presence of three sulfur atoms in its molecular structure. Its chemical formula is C4H10S3 and it is identified by the CAS number 17619-36-2. This compound is primarily sourced from garlic and onion, contributing to their characteristic flavors and aromas. It is also recognized as a flavoring agent in the food industry due to its potent sulfurous odor and onion-like taste.
Synthesis Analysis
The synthesis of methyl propyl trisulfide can be achieved through several methods, including:
Reaction of Alkyl Halides with Disulfur Dichloride: One common method involves reacting an alkyl halide (such as methyl chloride) with disulfur dichloride in the presence of a base. This reaction typically occurs under controlled temperature conditions to facilitate the formation of the trisulfide.
Alkali Metal Reactions: Another method includes reacting an alkali metal with an appropriate alkenyl halide in the presence of disulfur or trisulfur halides. This method allows for the direct formation of alkyl alkenyl trisulfides.
Use of Sulfur Donors: The synthesis may also involve using sulfur donors like thiols or sulfides in various organic reactions under specific conditions to yield methyl propyl trisulfide.
The parameters such as temperature, pressure, and reaction time can vary depending on the specific synthesis route employed.
Molecular Structure Analysis
Methyl propyl trisulfide has a unique molecular structure characterized by:
Chemical Formula: C4H10S3
Molecular Weight: Approximately 162.26 g/mol
Structural Features: The structure consists of a methyl group (−CH3), a propyl group (−C3H7), and three sulfur atoms arranged in a linear configuration.
The presence of sulfur atoms contributes significantly to its reactivity and the distinctive odor associated with this compound. The molecular geometry around the sulfur atoms can influence its physical properties and reactivity.
Chemical Reactions Analysis
Methyl propyl trisulfide participates in several chemical reactions:
Oxidation Reactions: It can undergo oxidation to form sulfoxides or sulfones when treated with oxidizing agents.
Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, particularly with electrophiles that can accept sulfur-containing groups.
Thermal Decomposition: At elevated temperatures, methyl propyl trisulfide may decompose to yield lower molecular weight sulfides or elemental sulfur.
These reactions are influenced by various factors such as temperature, solvent choice, and concentration.
Mechanism of Action
The mechanism of action for methyl propyl trisulfide primarily relates to its role as a flavoring agent:
Research indicates that this compound may also exhibit biological activity, potentially influencing metabolic pathways associated with lipid metabolism.
Physical and Chemical Properties Analysis
Methyl propyl trisulfide exhibits several notable physical and chemical properties:
Appearance: Typically exists as a colorless to pale yellow liquid.
Odor: Characterized by a strong sulfurous smell reminiscent of garlic or onions.
Boiling Point: Approximately 160 °C.
Density: Around 0.93 g/cm³ at 20 °C.
Solubility: Soluble in organic solvents but poorly soluble in water due to its hydrophobic nature.
These properties make it suitable for use in flavoring applications where strong aromatic characteristics are desired.
Applications
Methyl propyl trisulfide has several important applications:
Flavoring Agent: Widely used in the food industry for imparting garlic-like flavors to various products.
Fragrance Component: Utilized in perfumery and fragrance formulations due to its potent aroma.
Research Applications: Investigated for potential health benefits related to cardiovascular health due to its presence in garlic extracts.
Industrial Uses: Employed in the synthesis of other organosulfur compounds used across various chemical industries.
The versatility of methyl propyl trisulfide makes it valuable not only in culinary contexts but also in scientific research and industrial applications.
Properties
CAS Number
17619-36-2
Product Name
Methyl propyl trisulfide
IUPAC Name
1-(methyltrisulfanyl)propane
Molecular Formula
C4H10S3
Molecular Weight
154.3 g/mol
InChI
InChI=1S/C4H10S3/c1-3-4-6-7-5-2/h3-4H2,1-2H3
InChI Key
ZOYASYRPGHCQHW-UHFFFAOYSA-N
SMILES
CCCSSSC
Synonyms
methyl propyl trisulfide
Canonical SMILES
CCCSSSC
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